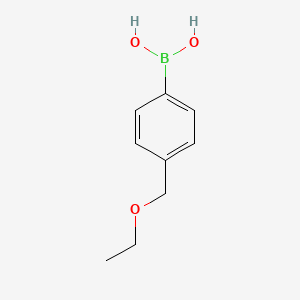

(4-(Ethoxymethyl)phenyl)boronic acid

説明

“(4-(Ethoxymethyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their ability to form stable complexes with sugars, which makes them useful in a variety of biological applications .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Another method involves the electrophilic trapping of phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of boronic acids like “(4-(Ethoxymethyl)phenyl)boronic acid” typically involves a boron atom that is sp2-hybridized and contains an empty p-orbital . This allows it to form stable complexes with sugars and other cis-diol-containing compounds .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid with a halide or triflate under basic conditions .Physical And Chemical Properties Analysis

Boronic acids are generally stable and easy to handle, making them important to organic synthesis . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用

Carbohydrate Recognition and Complexation

One significant application of (4-(Ethoxymethyl)phenyl)boronic acid derivatives is in the recognition and complexation of carbohydrates. Studies have shown that certain boronic acids can complex with glycosides in neutral water, highlighting their potential in designing oligomeric receptors and sensors for cell-surface glycoconjugates recognition. This ability is crucial for developing methods to selectively target cell-surface carbohydrates, which are prominent in various biological processes including cell recognition and signaling pathways (Dowlut & Hall, 2006).

Molecular Structure and Chemical Properties

(4-(Ethoxymethyl)phenyl)boronic acid derivatives have been used to study the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have been characterized and have shown potential in understanding the reactivity and properties of boronic acids in coordination chemistry (Nishihara, Nara, & Osakada, 2002). This research could provide insights into the development of new materials and catalysts.

N-B Interaction and Chemosensing Technologies

The investigation of N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems has revealed factors pertinent to the formation of an intramolecular N-B dative bond. Such studies are instrumental in designing future chemosensing technologies targeting physiologically important substances, including saccharides, alpha-hydroxycarboxylates, and catecholamines, leveraging the unique bonding properties of boronic acids (Zhu et al., 2006).

Fluorescence Quenching and Photophysical Properties

Boronic acid derivatives also play a significant role in the study of fluorescence quenching and photophysical properties. The interaction of boronic acid derivatives with aniline in alcohols has been investigated, demonstrating the potential of boronic acids in understanding fluorescence mechanisms and developing new optical materials (Geethanjali et al., 2015).

Glycopyranoside-Binding Agents in Physiological Conditions

Research on benzoboroxoles, a class of boronic acids, has shown efficient complexing of glycopyranosides in neutral water, significantly advancing the potential of boronic acids toward selective recognition of biologically relevant oligosaccharides. This research could lead to the development of selective drug delivery systems and biomolecule detection methods (Bérubé, Dowlut, & Hall, 2008).

Chan-Lam-type S-arylation

The application of boronic acids in organic synthesis has been exemplified by the Chan-Lam-type S-arylation of thiols with aryl and heteroaryl boronic acids. This process, catalyzed by CuSO4 at room temperature, showcases the utility of boronic acids in facilitating chemical transformations under mild conditions, expanding their use in the synthesis of complex organic molecules (Xu et al., 2012).

将来の方向性

Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have led to their use in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future of boronic acid research looks promising, with many potential applications still to be explored .

特性

IUPAC Name |

[4-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUPNEQXGIBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629655 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Ethoxymethyl)phenyl)boronic acid | |

CAS RN |

279262-31-6 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)